Boc-Thr(Fmoc-Gly)-OH
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Overview
Description
Boc-Thr(Gly-Fmoc)-OH is a compound used in peptide synthesis. It contains a tert-butyloxycarbonyl (Boc) group, a threonine (Thr) residue, a glycine (Gly) residue, and a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is typically used as a building block in the synthesis of peptides, where the Boc and Fmoc groups serve as protecting groups for the amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Thr(Gly-Fmoc)-OH involves several steps:
Protection of Threonine: Threonine is first protected with a Boc group. This is typically done by reacting threonine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Coupling with Glycine: The Boc-protected threonine is then coupled with glycine, which is protected with an Fmoc group. This coupling is usually carried out using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Purification: The final product, Boc-Thr(Gly-Fmoc)-OH, is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Boc-Thr(Gly-Fmoc)-OH follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification techniques such as preparative high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-Thr(Gly-Fmoc)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Boc and Fmoc groups can be removed under specific conditions. The Boc group is typically removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), while the Fmoc group is removed using basic conditions, such as treatment with piperidine.
Coupling Reactions: The compound can be coupled with other amino acids or peptides to form longer peptide chains. This is typically done using coupling reagents such as DIC and HOBt.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, piperidine for Fmoc removal.
Coupling: N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from the reactions of Boc-Thr(Gly-Fmoc)-OH are deprotected amino acids and peptides, which can be further used in peptide synthesis.
Scientific Research Applications
Boc-Thr(Gly-Fmoc)-OH has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and proteins. The protecting groups (Boc and Fmoc) allow for selective deprotection and coupling, facilitating the synthesis of complex peptides.
Biology: Peptides synthesized using Boc-Thr(Gly-Fmoc)-OH are used in biological studies to understand protein structure and function.
Medicine: Peptides synthesized using this compound are used in the development of peptide-based drugs. These drugs have applications in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of peptide-based materials and products, such as cosmetics and biomaterials.
Mechanism of Action
The mechanism of action of Boc-Thr(Gly-Fmoc)-OH involves the selective protection and deprotection of amino acids during peptide synthesis. The Boc group protects the threonine residue from unwanted reactions, while the Fmoc group protects the glycine residue. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides.
Comparison with Similar Compounds
Boc-Thr(Gly-Fmoc)-OH can be compared with other similar compounds used in peptide synthesis:
Boc-Thr(Gly-Z)-OH: This compound uses a benzyloxycarbonyl (Z) group instead of an Fmoc group. The Z group is removed under different conditions (hydrogenation) compared to the Fmoc group (basic conditions).
Boc-Thr(Gly-Bzl)-OH: This compound uses a benzyl (Bzl) group instead of an Fmoc group. The Bzl group is also removed under different conditions (hydrogenation) compared to the Fmoc group.
The uniqueness of Boc-Thr(Gly-Fmoc)-OH lies in its use of the Fmoc group, which allows for mild deprotection conditions and compatibility with a wide range of coupling reagents and conditions.
Properties
Molecular Formula |
C26H30N2O8 |
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Molecular Weight |
498.5 g/mol |
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C26H30N2O8/c1-15(22(23(30)31)28-25(33)36-26(2,3)4)35-21(29)13-27-24(32)34-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20,22H,13-14H2,1-4H3,(H,27,32)(H,28,33)(H,30,31) |
InChI Key |
FKRTXLMOZHWXCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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